
Stearate
Overview
Description
Stearate refers to salts or esters derived from stearic acid (C18H36O2), a saturated long-chain fatty acid. Widely used in pharmaceuticals, cosmetics, polymers, and industrial applications, stearates act as lubricants, emulsifiers, stabilizers, and dispersing agents. Their properties vary significantly depending on the cationic component (e.g., sodium, magnesium, calcium) or structural modifications (e.g., sucrose this compound). This article provides a systematic comparison of this compound compounds with similar derivatives, emphasizing structural, functional, and application-based differences.
Scientific Research Applications
Pharmaceutical Applications
Calcium Stearate and Sodium this compound are commonly used as excipients in pharmaceutical formulations. Their primary functions include:
- Lubrication : They facilitate the smooth flow of powders during tablet compression, preventing clumping and ensuring uniform distribution of active pharmaceutical ingredients (APIs) .
- Stabilization : These compounds act as stabilizers in emulsions and suspensions, enhancing the consistency and effectiveness of liquid medications .
- Tablet Manufacturing : Sodium this compound is specifically noted for its role in ensuring that tablets release smoothly from molds .
In a study examining the effects of this compound on cancer cells, it was found that this compound preferentially induces apoptosis in human breast cancer cells while sparing non-cancerous cells. This indicates potential therapeutic applications in oncology .
Food Industry Applications
In the food industry, stearates serve several important functions:
- Anti-Caking Agents : Calcium this compound is employed to prevent agglomeration of particles in food products like baking powders and cheese .
- Food Processing : Sodium this compound is used as an emulsifier and stabilizer in various food formulations, enhancing texture and shelf-life .
Plastics Industry Applications
Stearates play a critical role in the plastics industry:
- Stabilizers : Calcium this compound acts as a stabilizer during the production of polyvinyl chloride (PVC), preventing thermal degradation during processing .
- Processing Aids : Both calcium and sodium stearates improve flow properties and workability of polymers, reducing issues like scorching during extrusion .
Application Area | Compound Used | Functionality |
---|---|---|
Pharmaceuticals | Calcium/Sodium this compound | Lubrication, stabilization in tablets and emulsions |
Food Processing | Calcium this compound | Anti-caking agent |
Plastics | Calcium this compound | Stabilizer for PVC |
Cosmetics | Sodium this compound | Emulsifier and texture enhancer |
Cosmetic Applications
Stearates are widely used in cosmetic formulations:
- Emulsifiers : Sodium this compound helps stabilize emulsions in creams and lotions, improving texture and consistency .
- Lubricants : They provide a smooth feel in makeup products, enhancing user experience.
Industrial Applications
In various industrial contexts, stearates have niche applications:
- Rubber Production : Calcium this compound serves as a lubricant during the vulcanization process, optimizing cross-linking and ensuring desired properties .
- Battery Manufacturing : Stearic acid is used as an additive to enhance hydrophobicity in lead-acid batteries .
Case Study 1: this compound's Role in Cancer Research
A study published in PMC demonstrated that this compound could inhibit the growth of breast cancer cells while leaving normal cells unharmed. This opens avenues for further research into its potential as a therapeutic agent against specific cancer types .
Case Study 2: Stability of PVC with Calcium this compound
Research has shown that calcium this compound significantly enhances the thermal stability of PVC during processing. This application is critical for manufacturers aiming to produce durable plastic products without degradation under heat .
Q & A
Basic Research Questions
Q. How can researchers determine the magnesium content in magnesium stearate with precision?
- Methodology: Use EDTA titration after dissolving the sample in hot hydrochloric acid and neutralizing with ammonia-ammonium chloride buffer. The endpoint is detected using Eriochrome Black T indicator, and magnesium content is calculated via stoichiometric relationships .
- Key parameters: Ensure pH adjustment to 10.0 ± 0.1 to avoid interference from other cations.
Q. What analytical techniques are recommended to assess the purity of stearates?
- Methodology: Combine gas chromatography (GC) for fatty acid profiling (retention time matching with stearic acid standards) and acid value titration (using 0.1M NaOH, phenolphthalein indicator) .
- Validation: Compare results with pharmacopeial standards (e.g., USP) for acid value (195–210 mg KOH/g) and melting point (≥53°C) .
Q. How can researchers characterize the crystalline structure of this compound derivatives?
- Methodology: Employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC). For methyl this compound, analyze peak shifts in XRD patterns (e.g., 2θ = 21.5° for β-polymorphs) and DSC thermograms for melting enthalpy (ΔH ~200 J/g) .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in the role of magnesium this compound on drug content uniformity?
- Experimental Design: Use a full factorial design with factors like this compound concentration (0.25–2%), mixing time (2–15 min), and particle size (micronized vs. non-micronized). Measure content uniformity via UV spectrophotometry (e.g., aspirin at λ = 277.5 nm) and calculate coefficient of variation (CV) .
- Data Analysis: Apply ANOVA to identify interactions between factors. For example, high this compound concentrations (>1%) with prolonged mixing may increase CV due to over-lubrication .
Q. What methodologies are effective for studying nucleation kinetics in this compound crystallization?
-
Polythermal Approach: Monitor metastable zone width (MZW) using turbidity probes in kerosene solutions (200–350 g/L). Calculate nucleation rates (J) via the Nyvlt equation:
where = supersaturation ratio, and are system-specific constants .
-
Validation: Compare interfacial tension values (1.64–1.79 mN/m) with isothermal method results to confirm heterogeneous nucleation dominance .
Q. How to address conflicting data on this compound-induced hydrophobicity in pharmaceutical blends?
- Controlled Variables:
- Surface energy: Measure contact angles using goniometry (e.g., water contact angle >90° indicates hydrophobicity).
- Blending sequence: Pre-mix this compound with excipients (e.g., lactose) before API addition to mitigate segregation .
- Advanced Imaging: Use SEM to visualize this compound coating uniformity on particles (e.g., agglomerates >50 µm indicate poor dispersion) .
Q. Methodological Challenges & Solutions
Q. How to optimize esterification conditions for synthesizing cellulose this compound with high substitution degrees?
- Reaction Parameters:
- Catalyst: Na₂CO₃ (5–20 g) in methanol solvent.
- Methyl this compound volume: 5–15 mL per 1 g cellulose.
- Characterization: FT-IR peaks at 1740 cm⁻¹ (C=O ester) and degree of substitution (DS) via titration (target DS >2.0 for wet strength applications) .
Q. What statistical approaches are suitable for analyzing this compound-related data with high variability?
- Robust Statistics: Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal datasets (e.g., particle size distribution).
- Multivariate Analysis: Apply PCA to identify latent variables (e.g., mixing speed vs. This compound concentration) affecting dissolution profiles .
Q. Data Presentation Guidelines
- Tables: Use Roman numerals (e.g., Table I) and descriptive titles (e.g., "Effect of Mg this compound Concentration on Tablet Hardness"). Include footnotes for abbreviations .
- Figures: Ensure chromatograms/spectra have labeled axes (e.g., "Wavelength (nm)" vs. "Absorbance") and error bars for triplicate measurements .
Comparison with Similar Compounds
Comparison Based on Cationic Components
Alkali and Alkaline Earth Metal Stearates
Key Differences :
- Sodium this compound’s solubility contrasts with magnesium this compound’s hydrophobicity, affecting their roles in hydrophilic vs. hydrophobic matrices.
- Magnesium this compound’s smaller particle size and higher surface area (vs. calcium this compound) lead to greater lubricity but reduced tablet strength .
Transition and Heavy Metal Stearates
Key Differences :
- Aluminum trithis compound’s delayed drug release (vs. sucrose this compound’s rapid release) highlights cation-dependent release kinetics .
- Zinc this compound’s interaction with glycols alters solution viscosity, unlike calcium this compound .
Comparison Based on Anionic Variations
Functional Impact :
- Higher C18 content in magnesium this compound improves lubricity but exacerbates tablet friability .
- Sucrose this compound (ester) forms larger particles (521–2000 µm) vs. aluminum trithis compound, accelerating drug release .
Polymer and Material Science
- Sodium this compound-Modified CaCO3 : Increases polypropylene (PP) impact strength by 65% and hardness by 5% .
- Lanthanum this compound : Reduces friction coefficients by 15–20% in lubricating oils .
Industrial Uses
- Calcium this compound : Reduces chloride ion penetration in concrete by 40%, enhancing durability .
- Zinc this compound : Acts as a vulcanization accelerator in rubber, improving heat resistance .
Data Tables
Table 1. Drug Release Profiles of this compound-Based Microspheres
Dispersing Agent | Particle Size (µm) | Drug Release (80% Release Time) |
---|---|---|
Aluminum Trithis compound | 76–448 | 480 minutes |
Sucrose this compound | 521–2000 | 60 minutes |
Table 2. Mechanical Properties of PP/CaCO3 Nanocomposites
Additive | Impact Strength Increase | Hardness Increase |
---|---|---|
Sodium this compound-Modified CaCO3 | 65% | 5% |
Table 3. Magnesium this compound Variability
Property | Range | Impact on Tablets |
---|---|---|
Particle Size | 2.4–7.0 µm | Reduces tensile strength by 30–50% |
Surface Area | 10.6–14.8 m²/g | Increases friability |
Source:
Preparation Methods
Direct Reaction Method
Calcium Stearate
Calcium this compound is synthesized by reacting stearic acid with calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) in water at 103–108°C for 50–70 minutes. The reaction follows:
Key parameters:
Zinc this compound
Zinc this compound production involves refluxing stearic acid with zinc oxide (ZnO) at 106–108°C for 200–230 minutes. The reaction requires a 2:1 molar ratio of stearic acid to ZnO and a water ratio of 7:1–9:1 . Post-reaction filtration and drying yield a white powder with a melting point of 118–120°C .
Lead this compound
Lead this compound synthesis employs lead oxide (PbO) and stearic acid at 110–120°C for 200–230 minutes. A water-to-reactant ratio of 8:1–10:1 is critical to prevent lead hydroxide formation. The final product has a melting point of 104–107°C and is utilized as a lubricant .
Cobalt this compound
A two-stage thermal process is used for cobalt this compound:
-
Stage 1 : React stearic acid with cobalt hydroxide (Co(OH)₂) at 110–130°C for 2–3 hours.
-
Stage 2 : Increase temperature to 160–200°C for 3–4 hours .
Post-reaction vacuum distillation (180–200°C, -0.09 MPa) removes water, yielding 99.3% pure product with 9.54% cobalt content .
Precipitation Method
This method involves a double displacement reaction between sodium this compound (NaSt) and metal salts:
Example : Calcium this compound synthesis :
-
Reactants : 0.016 mol NaSt and 0.012 mol CaCl₂ (50% excess).
-
Conditions : 75°C, 30 minutes stirring.
-
Post-processing : Filtration, washing (200 mL H₂O), and vacuum drying.
Outcomes : -
Purity : >99% with 6.7% Ca content.
-
Apparent density : 0.28 g/cm³ vs. 0.12 g/cm³ for direct reaction products .
Langmuir-Blodgett (LB) Technique
The LB method produces nanoscale calcium this compound films for coatings :
-
Subphase : Sodium borate buffer (pH 9.2) with 10⁻³ M CaCl₂.
-
Monolayer formation : Stearic acid spread on subphase, compressed to 30 mN/m.
-
Deposition : Vertical dipping of Ag-coated glass substrates.
Results :
-
Film thickness : 6 nm per layer.
-
FTIR bands : 1577 cm⁻¹ (bidentate Ca²⁺-COO⁻) and 1543 cm⁻¹ (monodentate) .
Factors Influencing Preparation
Temperature and Reaction Time
-
Calcium this compound : Optimal at 103–108°C; <100°C results in incomplete reaction .
-
Cobalt this compound : Two-stage heating prevents decomposition of intermediates .
Reactant Ratios
-
Stoichiometry : 2:1 stearic acid-to-metal molar ratio is critical for completeness . Excess metal salts (e.g., 50% CaCl₂) drive reactions to >99% yield .
Catalysts
-
Zinc oxide : Accelerates barium this compound synthesis, reducing reaction time by 40% .
-
Iron-modified sepiolite : Adsorbs impurities in magnesium this compound production, enhancing purity .
Post-Processing
-
Vacuum distillation : Reduces moisture in cobalt this compound to <0.5% .
-
Spray drying : Lowers filter cake moisture from 71% to 45% in calcium this compound .
Comparative Analysis of Methods
Properties
CAS No. |
646-29-7 |
---|---|
Molecular Formula |
C18H35O2- |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
octadecanoate |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/p-1 |
InChI Key |
QIQXTHQIDYTFRH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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